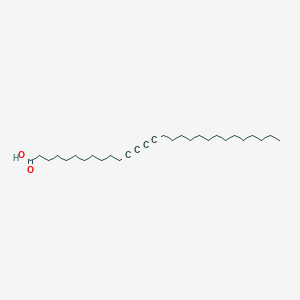

12,14-Nonacosadiynoic acid

Description

Properties

CAS No. |

101860-03-1 |

|---|---|

Molecular Formula |

C29H50O2 |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

nonacosa-12,14-diynoic acid |

InChI |

InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-14,19-28H2,1H3,(H,30,31) |

InChI Key |

PFUNCKOSJCGCLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 12,14 Nonacosadiynoic Acid

Polyacetylenic natural products, characterized by one or more carbon-carbon triple bonds, are a significant class of compounds derived primarily from fatty acid and polyketide precursors. nih.govnih.gov These molecules are noted for their chemical instability and diverse biological roles. nih.gov 12,14-Nonacosadiynoic acid is a member of this class, a very-long-chain fatty acid containing two alkyne functional groups.

Isolation and Characterization from Biological Sources

The identification of 12,14-Nonacosadiynoic acid in nature has been accomplished through modern analytical techniques.

Research has confirmed the presence of 12,14-Nonacosadiynoic acid in the stem of Costus afer, a perennial, rhizomatous herb. cibtech.org Its identification within ethanol (B145695) extracts of the plant's stem was achieved using Gas Chromatography-Mass Spectrometry (GC-MS) analysis. cibtech.orgintegrityresjournals.orgintegrityresjournals.orgresearchgate.net This technique separates the complex mixture of phytochemicals and provides mass spectra that allow for the structural identification of individual compounds. researchgate.net

Table 1: Isolation Details of 12,14-Nonacosadiynoic Acid

| Plant Species | Plant Part Analyzed | Analytical Method | Reference |

|---|---|---|---|

| Costus afer | Stem | Gas Chromatography-Mass Spectrometry (GC-MS) | cibtech.org |

Polyacetylenes as a chemical class are widely distributed across various biological kingdoms, including plants, fungi, marine algae, sponges, and actinomycetes. nih.govnih.gov The majority of known polyacetylenes have been isolated from the plant families Asteraceae, Apiaceae, and Araliaceae. researchgate.net However, the documented natural occurrence of 12,14-Nonacosadiynoic acid specifically is currently limited to the plant kingdom, as identified in Costus afer. cibtech.org

Advanced Chemical Synthesis and Derivatization Strategies for 12,14 Nonacosadiynoic Acid

De Novo Synthetic Methodologies for the Diynoic Backbone

De novo synthesis of fatty acids involves the construction of the carbon skeleton from smaller precursor molecules. nih.gov For a highly specific molecule like 12,14-nonacosadiynoic acid, this requires methods that can build a long 29-carbon chain and precisely place the two alkyne groups at the C-12 and C-14 positions.

Convergent and Linear Synthesis Approaches

The assembly of complex organic molecules like long-chain fatty acids can be approached through two primary strategies: linear and convergent synthesis.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step, sequential assembly of the molecule from a single starting material. | Conceptually simple to plan. | Inefficient for long syntheses, leading to very low overall yields. A failure at any step compromises the entire synthesis. |

| Convergent | Independent synthesis of molecular fragments, followed by late-stage coupling. | Higher overall yield. Allows for parallel production of fragments. Failed fragment synthesis does not sacrifice the entire pathway. | May require more complex planning and development of suitable coupling reactions. |

Regioselective Introduction of Alkyne Moieties

The central challenge in synthesizing 12,14-nonacosadiynoic acid is the precise formation of the unsymmetrical 1,3-diyne system. Homocoupling reactions like the Glaser coupling are unsuitable as they would produce a mixture of products. wikipedia.org The Cadiot-Chodkiewicz coupling is the premier method for the regioselective synthesis of unsymmetrical 1,3-diynes. wikipedia.orgalfa-chemistry.com

This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base. wikipedia.org For 12,14-nonacosadiynoic acid, a convergent strategy using this reaction is ideal. The synthesis would involve two key intermediates:

Fragment A: A C12 terminal alkyne with a protected carboxylic acid, such as methyl 11-dodecynoate.

Fragment B: A C15 1-haloalkyne, such as 1-bromotetradec-1-yne.

The Cadiot-Chodkiewicz coupling of these two fragments would regioselectively form the C-12 to C-13 carbon-carbon bond, yielding the protected ester of 12,14-nonacosadiynoic acid. Subsequent deprotection (hydrolysis) of the ester furnishes the final carboxylic acid. This modular approach allows for variations in chain length by simply choosing different starting fragments. nih.gov The use of copper catalysis under mild conditions makes this a robust and widely applicable method. alfa-chemistry.comresearchgate.net

Stereochemical Control in Long-Chain Synthesis

For the synthesis of achiral 12,14-nonacosadiynoic acid, stereochemical control is not a primary concern for the backbone itself. However, stereocontrol would become critical if chiral centers were present in the alkyl chains or if the triple bonds were to be selectively reduced to stereodefined (Z)- or (E)-alkenes. The synthesis of very-long-chain polyunsaturated fatty acids often relies on stereoselective reduction steps, such as using Lindlar's catalyst for (Z)-alkenes or sodium in liquid ammonia (B1221849) for (E)-alkenes. While not required for the parent diynoic acid, these methods are essential for creating a diverse range of unsaturated analogues.

Synthesis of Analogues and Functionalized Derivatives

The structural features of 12,14-nonacosadiynoic acid—the carboxylic acid headgroup and the long alkyl chains—can be systematically modified to produce a library of analogues for structure-activity relationship studies.

Modifications of the Carboxylic Acid Headgroup

The carboxylic acid is a versatile functional group that serves as a gateway to numerous derivatives. cd-bioparticles.com Standard organic transformations can be applied to modify the headgroup of 12,14-nonacosadiynoic acid.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acyl chloride intermediate yields the corresponding ester. Esters are often used to improve cell permeability or to act as prodrugs.

Amidation: The carboxylic acid can be converted to an amide by first activating it (e.g., forming an acyl chloride or using a coupling agent like DCC) and then reacting it with a primary or secondary amine. nih.govmdpi.com This introduces new hydrogen-bonding capabilities and can significantly alter the molecule's biological properties.

Reduction: The carboxylic acid can be reduced to a primary alcohol (nonacosa-12,14-diyn-1-ol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These modifications allow for fine-tuning of the molecule's polarity, solubility, and ability to interact with biological targets. researchgate.netpurdue.edu

Alterations of Alkyl Chain Length and Saturation

The modular nature of the Cadiot-Chodkiewicz synthesis is particularly advantageous for creating analogues with different chain lengths. nih.gov By simply varying the chain lengths of the two initial alkyne fragments, a homologous series of diynoic acids can be produced. For example, coupling methyl 11-dodecynoate with 1-bromo-dodec-1-yne would yield a C25 analogue instead of a C29 one. This systematic variation is crucial for probing how chain length affects physical properties and biological activity. nih.govmdpi.com

Furthermore, the diyne moiety itself can be modified:

Partial Hydrogenation: The triple bonds can be selectively reduced. Hydrogenation using Lindlar's catalyst would yield the corresponding (12Z,14Z)-diene, while reduction with a dissolving metal like sodium in ammonia would produce the (12E,14E)-diene.

Full Hydrogenation: Complete catalytic hydrogenation would remove all unsaturation, yielding the fully saturated nonacosanoic acid.

This ability to alter both chain length and saturation level provides a powerful toolkit for creating a wide array of molecular probes based on the 12,14-nonacosadiynoic acid scaffold. researchgate.net

Introduction of Reporter Groups for Research Applications

The functionalization of diacetylene monomers like 12,14-nonacosadiynoic acid is a key strategy for creating advanced materials, particularly for sensing and biological applications. By introducing reporter groups, the resulting polydiacetylene (PDA) polymers can be designed to signal the presence of specific analytes or to be visualized in complex environments. This covalent derivatization, often termed bioconjugation, links the diacetylene molecule to other functional molecules to create materials with tailored properties. nih.gov

Common strategies involve modifying the carboxylic acid headgroup of the diacetylene. For instance, similar diacetylene surfactants have been functionalized with ethanolamine (B43304) or boronic acid. nih.gov Boronic acid functionalization is particularly notable for its ability to interact with sugars, making it a valuable reporter group for glucose sensing. nih.gov The synthesis of such derivatives can be achieved through standard coupling chemistries, such as using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for reaction with an amine-containing reporter molecule, forming a stable amide linkage. nih.govmdpi.com This "zero-length" crosslinking method is a common and effective way to conjugate biomolecules or reporter moieties without introducing a long spacer arm. mdpi.com

The introduction of fluorescent probes, like pyrene, into diacetylene films has also been investigated. researchgate.net While this was studied by embedding the probe within the lipid matrix rather than direct conjugation, it demonstrates the principle of combining diacetylenes with reporter molecules to study the film's microenvironment and properties. researchgate.net Furthermore, the attachment of polyethyleneglycol (PEG) molecules, a process known as PEGylation, can be used to enhance water solubility and reduce non-specific interactions, which is crucial for biological applications. nih.gov These derivatization techniques transform the basic diacetylene monomer into a versatile building block for creating functional, stimuli-responsive polymers.

Controlled Polymerization of 12,14-Nonacosadiynoic Acid Monomers

12,14-Nonacosadiynoic acid is a member of the diacetylene family of compounds, which are renowned for their ability to undergo polymerization in the solid state. ndl.go.jpiupac.org This polymerization can be initiated by various stimuli, including UV light, heat, or electrical pulses. mdpi.com The process is highly dependent on the molecular arrangement of the monomers, leading to the formation of highly ordered, conjugated polymers known as polydiacetylenes (PDAs). iupac.orgrsc.org

Topochemical Polymerization Mechanisms

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer dictates the stereochemistry and structure of the resulting polymer. iupac.orgrsc.org For diacetylenes like 12,14-nonacosadiynoic acid, this process involves a 1,4-addition reaction across the conjugated diyne moieties of adjacent monomers. nih.gov The reaction proceeds when monomers are packed in a specific alignment, with appropriate distances and orientations between the reactive triple bonds. rsc.org This precise spatial arrangement, often achieved through self-assembly into crystalline or monolayer structures, allows the polymerization to occur with minimal atomic or molecular movement, preserving the order of the monomer lattice in the final polymer structure. iupac.orgrsc.org

The polymerization converts the linear array of diacetylene monomers (R-C≡C-C≡C-R') into a conjugated polymer backbone consisting of alternating double and triple bonds (=RC–C≡C–CR'=)n, often referred to as an "ene-yne" motif. nih.govndl.go.jpmdpi.com This reaction can be viewed as a phase transition within the solid state, which can proceed either homogeneously throughout the crystal or heterogeneously, starting at defect sites. iupac.orgnih.gov The resulting polydiacetylene chains are highly crystalline and possess unique electronic and optical properties derived from their conjugated backbone. iupac.org The topochemical nature of the reaction is a powerful tool for synthesizing highly ordered, defect-free polymers that are often unattainable through conventional solution-phase polymerization. rsc.org

Surface-Confined Polymerization Techniques

Confining the polymerization of 12,14-nonacosadiynoic acid to a two-dimensional plane offers precise control over the formation of polymer nanostructures. This is typically achieved by first forming a self-assembled monolayer (SAM) of the monomer on an atomically flat substrate. mdpi.comresearchgate.net Substrates such as highly oriented pyrolytic graphite (B72142) (HOPG) and hexagonal boron nitride (h-BN) are commonly used because they promote the formation of well-ordered molecular layers. mdpi.comresearchgate.netethernet.edu.et In these monolayers, the long alkyl chains of the acid molecules interact with the surface and each other, forcing the diacetylene cores into the parallel alignment necessary for topochemical polymerization. researchgate.net

Scanning Tunneling Microscopy (STM) has emerged as a powerful tool not only for imaging but also for manipulating molecules at the nanoscale. jsac.or.jp It can be used to initiate the polymerization of 12,14-nonacosadiynoic acid and its close analog, 10,12-pentacosadiynoic acid, with remarkable spatial precision. ndl.go.jpjsac.or.jpnih.gov By applying a voltage pulse or through inelastic electron tunneling from the STM tip to the monolayer, a polymerization reaction can be triggered at a designated location. ndl.go.jpjsac.or.jpinrs.ca This initiation event creates a reactive species that propagates as a chain reaction through the pre-ordered monomer rows, forming an individual polymer nanowire. ndl.go.jp

Researchers have demonstrated the ability to control both the initiation and termination of these polymer chains. ndl.go.jpjsac.or.jp The polymerization proceeds along the molecular rows of the self-assembled monolayer and naturally terminates at domain boundaries or other structural defects. ndl.go.jp Furthermore, artificial defects, such as a small hole created in the monolayer with the STM tip beforehand, can be used to deliberately stop the polymerization, allowing for the fabrication of polymer nanowires with controlled lengths, sometimes reaching up to 300 nm. ndl.go.jp The resulting polymer chains appear as distinctly brighter lines in STM images, a phenomenon attributed to a lifted-up conformation of the polymer backbone relative to the monomer plane. ndl.go.jpmdpi.com

| STM-Induced Polymerization of Diynoic Acids | |

| Monomer | 10,12-Nonacosadiynoic acid, 10,12-Pentacosadiynoic acid ndl.go.jp |

| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) ndl.go.jpjsac.or.jp |

| Initiation Method | Pulsed sample bias (e.g., +4V, 10 µs) from STM tip ndl.go.jp |

| Control Mechanism | Initiation at a specific point; termination at domain boundaries or pre-fabricated artificial defects ndl.go.jp |

| Resulting Structure | Individual polydiacetylene (PDA) nanowires jsac.or.jp |

| Polymer Length | Ranging from 5 nm to ~300 nm ndl.go.jpresearchgate.net |

Electrochemical epitaxial polymerization is another advanced technique for creating ordered polymer structures on a surface. This method has been successfully applied to the formation of single-molecular wires from diacetylene derivatives. ru.nlacs.org The process involves the use of an electrochemical potential to drive the polymerization of monomers that have been epitaxially grown or self-assembled on a conductive substrate. ru.nlacs.org The term "epitaxial" refers to the ordered growth of the monomer layer in alignment with the crystal lattice of the substrate.

For diacetylenes like 12,14-nonacosadiynoic acid, the molecules would first form a highly ordered monolayer at a solid-liquid interface on a conductive surface. jsac.or.jp The application of an appropriate electrical potential then initiates the topochemical polymerization reaction. jsac.or.jpacs.org This technique combines the principles of electrochemistry with the structural control of epitaxial growth to produce well-defined, surface-bound polymer architectures. ru.nlacs.org It represents a promising route for the bottom-up fabrication of molecular-scale electronic components. ethernet.edu.et

Formation of Polydiacetylene (PDA) Structures

The polymerization of 12,14-nonacosadiynoic acid yields polydiacetylene (PDA), a conjugated polymer with the general formula (=RC–C≡C–CR'=)n, where R is -(CH₂)₁₁CH₃ and R' is -(CH₂)₈COOH. ndl.go.jpmdpi.com These materials are of great interest due to their unique chromic properties. acs.orgscispace.com Upon polymerization, PDA films typically appear blue. nih.govacs.org This "blue phase" is characterized by a planar, fully conjugated polymer backbone and a specific packing arrangement of the alkyl side chains. acs.orgscispace.com

A key feature of PDAs is their ability to undergo a colorimetric transition from the blue, non-fluorescent phase to a red, fluorescent phase. acs.org This transition is induced by external stimuli such as heat, mechanical stress, or changes in the chemical environment, which perturb the planarity of the ene-yne backbone. nih.govacs.org This perturbation alters the effective conjugation length of the polymer, causing the shift in its absorption and emission spectra. acs.org Structural studies using techniques like grazing incidence X-ray diffraction (GIXD) have revealed the molecular-level changes accompanying this transition. The blue-to-red transformation often involves a shrinkage of the unit cell and a straightening of the side-chain tilt, leading to a more condensed molecular arrangement. scispace.com This stimuli-responsive chromatic behavior makes PDAs highly valuable for sensor applications. scispace.com

| Structural Properties of PDA Phases | |

| Phase | Blue Phase |

| Color | Blue acs.org |

| Fluorescence | Non-fluorescent acs.org |

| Backbone | Planar, extended conjugation acs.orgscispace.com |

| Molecular Packing | Relatively "expanded" structure scispace.com |

| Transition Stimuli | - |

Molecular Self Assembly and Supramolecular Architectures of 12,14 Nonacosadiynoic Acid

Fundamental Principles of Self-Assembly

The spontaneous organization of 12,14-nonacosadiynoic acid into well-defined structures is governed by a delicate interplay of intermolecular forces and the inherent geometry of the molecule.

Role of Intermolecular Forces (e.g., hydrogen bonding, van der Waals interactions)

Intermolecular forces are the primary drivers behind the self-assembly of 12,14-nonacosadiynoic acid. These non-covalent interactions, although weaker than covalent bonds, collectively dictate the arrangement and stability of the resulting molecular architectures. libretexts.orgwikipedia.org

Hydrogen Bonding: The carboxylic acid head group (–COOH) of the molecule is a key participant in hydrogen bonding. libretexts.orgsamaterials.com This specific type of dipole-dipole interaction occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen. samaterials.comsavemyexams.com The partially positive hydrogen atom of one carboxylic acid group can form a strong interaction with a lone pair of electrons on an oxygen atom of a neighboring molecule. libretexts.orgsavemyexams.com This directional and relatively strong intermolecular force plays a crucial role in the formation of ordered assemblies, often leading to head-to-head arrangements of the molecules.

Van der Waals Interactions: These forces, which include London dispersion forces and dipole-dipole interactions, are also critical. libretexts.orgsamaterials.com

London Dispersion Forces: These temporary attractive forces arise from the random fluctuations in the electron distribution around the long alkyl chains of the 12,14-nonacosadiynoic acid molecules. savemyexams.comsavemyexams.com The extended nature of these chains allows for significant surface area contact between adjacent molecules, leading to substantial cumulative dispersion forces that contribute to the stability of the assembled structures. libretexts.org

Dipole-Dipole Interactions: In addition to the strong hydrogen bonds, other permanent dipoles within the molecule can interact with each other, further influencing the molecular packing. savemyexams.comsavemyexams.com

The collective action of these intermolecular forces, particularly the synergistic effect of hydrogen bonding between the carboxylic acid head groups and van der Waals forces between the long hydrocarbon tails, stabilizes the self-assembled structures. researchgate.netescholarship.org

Influence of Molecular Geometry and Amphiphilicity

The molecular structure of 12,14-nonacosadiynoic acid is fundamental to its self-assembly behavior. It is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-attracting) and a hydrophobic (water-repelling) part. mdpi.comrsc.org

Amphiphilicity: The carboxylic acid head group is hydrophilic, readily interacting with polar environments, while the long nonacosadiynoic alkyl chain is hydrophobic. mdpi.comrsc.org This dual nature drives the molecules to arrange themselves in a way that minimizes the unfavorable interactions between the hydrophobic tails and a polar subphase (like water) and maximizes the favorable interactions.

Molecular Geometry: The long, linear geometry of the alkyl chain, combined with the presence of the rigid diacetylene rod, influences the packing of the molecules. This geometry favors the formation of ordered, parallel arrangements to maximize van der Waals interactions between the chains. libretexts.org The presence of the diacetylene group also introduces the potential for topochemical polymerization upon exposure to UV light, a process that can further stabilize the assembled structure. d-nb.info

Formation of Ordered Monolayers and Multilayers

The self-assembly of 12,14-nonacosadiynoic acid can be precisely controlled to form highly organized thin films, including monolayers and multilayers, on various interfaces.

Langmuir Film Balance Studies

The Langmuir-Blodgett (LB) technique is a powerful method for creating and studying highly organized monolayers of amphiphilic molecules at the air-water interface. tandfonline.combeilstein-journals.org In this technique, a solution of 12,14-nonacosadiynoic acid is spread on a water subphase in a Langmuir trough. d-nb.info As the available surface area is compressed by barriers, the molecules organize themselves into a closely packed monolayer. beilstein-journals.org

The properties of these Langmuir films can be studied by measuring the surface pressure as a function of the area per molecule, generating a surface pressure-area isotherm. beilstein-journals.org For diacetylene derivatives like 12,14-nonacosadiynoic acid, these studies have been crucial in determining the conditions for forming stable and homogeneous monolayers. d-nb.infoens.fr The surface pressure and the temperature of the subphase are critical parameters that influence the packing and phase behavior of the monolayer. d-nb.info For instance, unpolymerized diacetylene has been maintained at a surface pressure of 20 mN m⁻¹ on a subphase at 15 °C for deposition. d-nb.info These organized monolayers can then be transferred onto solid substrates to create Langmuir-Blodgett films. tandfonline.com

Self-Assembled Monolayers (SAMs) on Solid Substrates

Self-assembled monolayers (SAMs) are ordered molecular assemblies that spontaneously form on the surface of a solid substrate when it is immersed in a solution containing the surface-active compound. ethz.ch The formation of SAMs is driven by the chemical affinity between the head group of the molecule and the substrate, as well as the intermolecular interactions between the molecules themselves. ethz.ch

Highly oriented pyrolytic graphite (B72142) (HOPG) is an ideal substrate for studying the self-assembly of organic molecules due to its atomically flat and chemically inert surface. rsc.org When a solution of 12,14-nonacosadiynoic acid is deposited on HOPG, the molecules form well-ordered, flat-lying monolayers. rsc.orgndl.go.jp

Scanning tunneling microscopy (STM) and atomic force microscopy (AFM) studies have provided detailed insights into the structure of these SAMs. mdpi.comrsc.orgndl.go.jp The molecules arrange themselves into long, parallel rows. mdpi.comrsc.org The hydrophobic alkyl chains lie flat on the graphite surface to maximize van der Waals interactions with the substrate, while the hydrophilic carboxylic acid head groups form hydrogen-bonded pairs, creating a lamellar structure. researchgate.net The stripe period of these self-assembled molecular rows on HOPG has been measured to be 7.5 nm. mdpi.comrsc.org This ordered arrangement is a result of the balance between molecule-substrate and molecule-molecule interactions. rsc.org The formation of these highly organized monolayers is a critical step for potential applications, such as the on-surface polymerization to create one-dimensional polymer nanowires. ndl.go.jp

| Substrate | Molecular Orientation | Layering | Monolayer Height | Monolayer Angle | Stripe Period | Reference |

| HOPG | Flat-lying | Monolayer | ~0.3 nm (between layers) | Parallel to substrate | 7.5 nm | rsc.org |

| MoS₂ | Flat-lying | Monolayer | N/A | Parallel to substrate | 7.5 nm | rsc.org |

| h-BN | Flat-lying | Monolayer | N/A | Parallel to substrate | 7.6 ± 0.2 nm | rsc.org |

| Sapphire | Standing-up | Multilayer aggregates | N/A | N/A | N/A | rsc.org |

| Oxidized Diamond | Standing-up | Multilayer aggregates | N/A | N/A | N/A | rsc.org |

| Hydrogenated Diamond | Flat-lying | Aggregates | ~0.3 nm (between layers) | Parallel to substrate | N/A | rsc.org |

Assembly on Insulating Surfaces (e.g., sapphire, diamond, h-BN)

The choice of substrate is critical in directing the self-assembly of diacetylene molecules and has a profound impact on the resulting molecular architecture. The assembly of 10,12-nonacosadiynoic acid has been studied on various atomically flat insulating surfaces, revealing the dominant role of surface properties. researchgate.net

On hexagonal boron nitride (h-BN), which is hydrophobic and structurally similar to graphite, 10,12-nonacosadiynoic acid forms a perfectly flat-lying monolayer. researchgate.net This arrangement is analogous to the structures formed on other van der Waals substrates like HOPG and MoS2. researchgate.net

In contrast, on more polar, hydrophilic surfaces like single-crystal sapphire and oxidized diamond, the assembly is markedly different. Instead of a flat monolayer, the molecules form assemblies of standing-up molecular layers. researchgate.net This behavior is driven by the strong electrostatic dipoles present on these oxide surfaces. However, the surface properties can be modified; for instance, depositing a layer of graphene onto sapphire can screen the surface polarity, which then allows for the formation of a flat, organized self-assembled monolayer ready for polymerization. researchgate.net

| Insulating Substrate | Molecular Arrangement of 10,12-Nonacosadiynoic Acid | Driving Force |

| Hexagonal Boron Nitride (h-BN) | Flat-lying monolayer. researchgate.net | van der Waals interactions, hydrophobic surface. researchgate.net |

| Sapphire | Standing-up molecular layers/aggregates. researchgate.net | Surface electrostatic dipoles. researchgate.net |

| Oxidized Diamond | Standing-up molecular layers/aggregates. researchgate.net | Surface electrostatic dipoles. researchgate.net |

Supramolecular Polymerization and Nanostructure Formation

Directed Assembly for Molecular Devices

The ability to create 1D polydiacetylene nanowires through directed assembly opens pathways for their use in molecular-scale electronic devices. The controlled, on-surface polymerization of diacetylene monolayers is a promising bottom-up fabrication technique for creating functional nano-circuits.

A key concept in this area is using the polymerized chains as "molecular wires" or for "chemical soldering." tandfonline.com Research has demonstrated that an STM tip can initiate the polymerization of a 10,12-nonacosadiynoic acid monolayer, causing a polydiacetylene chain to grow across the surface. This growth can be directed until the polymer wire makes contact with another target molecule, such as a phthalocyanine (B1677752) molecule, that has been previously deposited on the surface. This process effectively creates a conductive link between components on a molecular scale, a crucial step toward building complex molecular electronic systems. tandfonline.com This method of forming spontaneous chemical bonds between a growing polymer chain and a target molecule showcases a sophisticated level of control in the fabrication of molecular devices. tandfonline.com

Theoretical and Computational Investigations of 12,14 Nonacosadiynoic Acid Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the atomic level. These computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can predict molecular structures, electronic properties, and conformational preferences.

Molecular Geometry Optimization

Molecular geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. This equilibrium geometry corresponds to the most stable three-dimensional structure. For 12,14-Nonacosadiynoic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in a minimum on the potential energy surface. The long alkyl chain, the carboxylic acid headgroup, and the conjugated diyne unit would all be precisely modeled.

Table 1: Hypothetical Optimized Geometric Parameters for 12,14-Nonacosadiynoic Acid

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

| Bond Lengths | ||

| C=O | Carboxylic Acid | Data not available |

| C-O | Carboxylic Acid | Data not available |

| C≡C | Diyne | Data not available |

| C-C | Alkyl Chain | Data not available |

| C-H | Alkyl Chain | Data not available |

| O-H | Carboxylic Acid | Data not available |

| Bond Angles | ||

| O=C-O | Carboxylic Acid | Data not available |

| C-C≡C | Diyne | Data not available |

| H-C-H | Alkyl Chain | Data not available |

Electronic Structure Analysis (HOMO, LUMO, Electrostatic Potential)

Electronic structure analysis provides insight into the reactivity and electrical properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

The molecular electrostatic potential (ESP) map illustrates the charge distribution within a molecule. For 12,14-Nonacosadiynoic acid, an ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating a region of high electron density, and positive potential (blue) around the acidic hydrogen.

Table 2: Hypothetical Electronic Properties of 12,14-Nonacosadiynoic Acid

| Property | Description | Calculated Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital | Data not available |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available |

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For a long-chain molecule like 12,14-Nonacosadiynoic acid, numerous conformers are possible due to the flexibility of the alkyl chain. Computational methods can be used to identify the most stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule might pack in a solid state or behave in solution.

Reaction Mechanism Simulations

Computational simulations can elucidate the pathways and energetics of chemical reactions. For 12,14-Nonacosadiynoic acid, a key reaction of interest is its solid-state polymerization, which is typically initiated by heat or UV radiation.

Energy Barrier Calculations for Polymerization Initiation

The polymerization of diacetylene compounds like 12,14-Nonacosadiynoic acid proceeds via a topochemical reaction in the solid state. Computational modeling could be used to calculate the activation energy barrier for the initiation step of this polymerization. This would involve simulating the initial bond formation between adjacent diyne units in a crystal lattice and determining the energy profile of this process. A higher energy barrier would suggest a slower reaction rate or the need for more energy input to start the polymerization.

Studies of Surface-Mediated Reactions

When 12,14-Nonacosadiynoic acid molecules are adsorbed onto a surface, their reactivity can be significantly altered compared to the bulk material. Computational studies could simulate the interaction of the molecule with different substrates (e.g., graphite (B72142), mica, or metal surfaces). These simulations could predict the preferred adsorption geometries, the influence of the surface on the molecule's conformation and electronic structure, and how the surface might catalyze or inhibit the polymerization reaction.

Molecular Dynamics Simulations

Theoretical and computational investigations, particularly molecular dynamics (MD) simulations, provide profound insights into the behavior of 12,14-Nonacosadiynoic acid at the molecular level. These simulations are instrumental in understanding the dynamic processes that govern the formation of ordered structures and the interactions with surrounding media, which are critical for the material's application in nanotechnology and materials science. By modeling the interactions between individual atoms, MD simulations can predict the collective behavior of molecules, offering a window into nanoscale phenomena that are often difficult to observe experimentally.

Simulation of Self-Assembly Processes

Molecular dynamics simulations have been effectively employed to explore the self-assembly of long-chain diacetylenic acids, offering critical insights into the mechanisms driving the formation of monolayers and other ordered structures. While specific simulation data for 12,14-Nonacosadiynoic acid is not extensively documented, studies on analogous long-chain diynoic acids, such as 10,12-pentacosadiynoic acid and 10,12-nonacosadiynoic acid, provide a robust framework for understanding its behavior. rsc.orgresearchgate.net

These simulations typically model the system by defining a force field, a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. Common force fields used for organic molecules include GAFF (General Amber Force Field) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). The simulation proceeds by integrating Newton's equations of motion for each atom, allowing the system to evolve over time and revealing the spontaneous organization of molecules.

Research on similar diacetylenic acids has shown that the self-assembly process is primarily driven by a delicate balance of intermolecular forces. rsc.org Van der Waals interactions between the long alkyl chains are a predominant driving force, promoting parallel alignment of the molecules. rsc.org Concurrently, hydrogen bonding between the terminal carboxylic acid groups plays a crucial role in directing the head-to-head or head-to-tail arrangement of the molecules within the assembly. The position of the diacetylene unit within the alkyl chain also influences the packing geometry. For diacetylenic acids where the reactive group is located near the center of the chain, a tail-to-tail assembly mode is often observed in simulated monolayers. rsc.org

Simulations can elucidate key parameters of the self-assembled structures, such as the lattice parameters of the molecular arrangement, the tilt angle of the alkyl chains with respect to the surface normal, and the area per molecule. These parameters are crucial for predicting the conditions necessary for successful topochemical polymerization, where the ordered monomers react in the solid state to form a conjugated polymer.

Table 1: Representative Simulation Parameters for Self-Assembled Monolayers of Long-Chain Diacetylenic Acids

| Parameter | Simulated Value Range | Driving Force |

| Area per Molecule | 20 - 25 Ų | Van der Waals interactions, Hydrogen bonding |

| Alkyl Chain Tilt Angle | 25 - 35 degrees | Steric hindrance, Interchain interactions |

| Intermolecular Distance (Headgroups) | 4.5 - 5.5 Å | Hydrogen bonding, Electrostatic interactions |

| Interchain Distance (Alkyl tails) | 4.0 - 5.0 Å | Van der Waals forces |

Note: The values presented in this table are representative of findings for long-chain diacetylenic acids analogous to 12,14-Nonacosadiynoic acid and are intended to be illustrative.

Interactions with Substrates and Solvents

The interaction of 12,14-Nonacosadiynoic acid with various substrates and solvents is a critical aspect that dictates its assembly behavior and the properties of the resulting films. Molecular dynamics simulations are a powerful tool to investigate these interactions at an atomistic level.

Substrate Interactions:

Simulations of diacetylenic acids on substrates like highly oriented pyrolytic graphite (HOPG) have revealed the significant role of substrate-molecule interactions in guiding the self-assembly. rsc.org The flat, aromatic surface of graphite provides a template for the ordering of the alkyl chains. Van der Waals forces between the hydrocarbon chains and the graphite lattice are a key factor in the adsorption and alignment of the molecules. rsc.org Simulations can quantify the adsorption energy and map the potential energy surface, identifying preferential binding sites and orientations. For long-chain fatty acids, a flat-lying orientation is often favored on graphitic surfaces, leading to the formation of well-ordered lamellar structures. rsc.org The interplay between molecule-molecule and molecule-substrate interactions determines the final morphology of the self-assembled monolayer.

Table 2: Simulated Interaction Energies for a Model Diacetylenic Acid Molecule

| Interacting Species | Interaction Energy (kJ/mol) | Primary Force |

| Molecule - Graphite Substrate | -150 to -200 | Van der Waals |

| Molecule - Molecule (in monolayer) | -80 to -120 | Van der Waals & Hydrogen Bonding |

| Molecule - Water (at interface) | -30 to -50 | Hydrogen Bonding, Dipole-Dipole |

| Molecule - Organic Solvent (e.g., Chloroform) | -20 to -40 | Dispersive forces |

Note: These are hypothetical yet representative values based on general principles of molecular interactions for similar systems, intended to illustrate the relative strengths of different interactions.

Solvent Interactions:

The choice of solvent is crucial for solution-based deposition techniques. MD simulations can provide insights into the solvation of 12,14-Nonacosadiynoic acid molecules and how the solvent environment influences their aggregation behavior. In non-polar solvents, the dominant interactions are dispersive forces, which can compete with the intermolecular van der Waals forces that drive self-assembly. In contrast, in aqueous environments, the hydrophobic effect becomes a major driver for the aggregation of the long alkyl tails, while the hydrophilic carboxylic acid headgroups interact favorably with water molecules.

Simulations can model the radial distribution functions of solvent molecules around the diacetylenic acid, revealing the structure of the solvation shell. This information is vital for understanding solubility and the initial stages of nucleation and growth of self-assembled structures from solution. Furthermore, simulations can explore the dynamics at liquid-solid interfaces, providing a molecular-level picture of how molecules from a solvent deposit and arrange themselves on a substrate surface.

Mechanistic Studies and Structure Activity Relationship Sar of 12,14 Nonacosadiynoic Acid

Exploration of Molecular Interactions and Binding

The functionality of 12,14-nonacosadiynoic acid is fundamentally linked to its amphiphilic nature, which drives its self-assembly into highly ordered supramolecular structures. This long-chain fatty acid consists of a hydrophilic carboxylic acid headgroup and a long hydrophobic alkyl tail containing a rigid diacetylene rod. These structural features allow the molecules to organize spontaneously at interfaces, a process governed by a combination of non-covalent interactions.

Key molecular interactions include:

Van der Waals Forces: These are the primary forces acting between the long alkyl chains, promoting close packing and alignment into ordered lamellar structures.

π-π Stacking: The conjugated diacetylene (–C≡C–C≡C–) moieties of adjacent molecules interact via π-π stacking, which helps to stabilize the parallel arrangement of the molecules and is crucial for subsequent topochemical polymerization.

Hydrogen Bonding: The carboxylic acid headgroups can form strong hydrogen bonds with each other, creating a stable hydrophilic interface. This interaction is critical for the formation of well-defined self-assembled monolayers (SAMs) on various substrates.

On atomically flat, hydrophobic surfaces like Highly Oriented Pyrolytic Graphite (B72142) (HOPG) or MoS₂, these molecules form a perfectly flat-lying monolayer. In contrast, on hydrophilic or insulating surfaces such as sapphire and oxidized diamond, the assembly is driven by different electrostatic interactions, often resulting in layers of standing-up molecules. The precise orientation and packing are a delicate balance between molecule-molecule and molecule-surface interactions. Advanced techniques like scanning tunneling microscopy (STM) have been used to visualize these self-assembled structures at the single-molecule level and even to induce polymerization by applying a voltage pulse from the STM tip.

Elucidation of Biological or Catalytic Pathways (if applicable)

Based on available scientific literature, there are no well-documented, specific biological or catalytic pathways in which 12,14-nonacosadiynoic acid is a primary substrate or product. While long-chain fatty acids are integral to many biological systems, the specific roles and metabolic routes for diacetylenic fatty acids of this length are not extensively characterized. Some related compounds have been identified as phytochemicals, but their precise mechanism of action or metabolic fate within biological systems remains an area for further research. Similarly, its application in catalytic processes has not been a significant focus of investigation.

Structure-Activity Relationship (SAR) Studies for 12,14-Nonacosadiynoic Acid and its Analogues

The structure-activity relationship (SAR) for 12,14-nonacosadiynoic acid and its analogues is critical for tuning its properties for applications in sensors, materials science, and nanotechnology. The activity, in this context, often refers to the quality of self-assembly, the efficiency of polymerization, and the responsiveness of the resulting polymer to external stimuli (e.g., heat, pH, mechanical stress).

The position of the diacetylene group within the alkyl chain is a critical determinant of the molecule's self-assembling properties and subsequent reactivity. nih.gov Shifting the diyne unit along the backbone alters the relative lengths of the alkyl segments on either side of the rigid core. This modification directly impacts the molecule's geometry, packing efficiency, and intermolecular spacing in the solid state.

For topochemical polymerization to occur, the diacetylene moieties of adjacent molecules must be aligned in a specific orientation and distance (typically < 5 Å). A change in the diacetylene position from the common 10,12- position to the 12,14- position will influence this alignment, thereby affecting the ease of polymerization and the electronic properties of the resulting polydiacetylene. Studies on various diacetylene-containing lipids have confirmed that the position of the diyne group significantly affects their self-assembling and gelation properties. nih.gov

| Structural Parameter | Influence on Molecular Properties | Effect on "Activity" (Self-Assembly/Polymerization) |

|---|---|---|

| Symmetry of Alkyl Segments | Alters the balance of van der Waals forces along the molecule. | Affects the stability and morphology of the self-assembled structure (e.g., tubules, rods, sheets). nih.gov |

| Intermolecular Spacing | Changes the distance between adjacent diacetylene rods. | Directly impacts the feasibility and kinetics of topochemical polymerization. |

| Overall Molecular Shape | Modifies the steric hindrance and potential for interlocking between chains. | Influences the packing density and long-range order of the monolayer or crystal. |

The carboxylic acid (–COOH) group is the primary functional moiety responsible for the amphiphilic character of 12,14-nonacosadiynoic acid. Its impact on the molecule's activity is multifaceted:

Directing Self-Assembly: As the hydrophilic "head," it directs the orientation of the molecules at interfaces, such as the air-water interface in Langmuir-Blodgett films or on solid substrates. It promotes the formation of organized structures with the hydrophobic tails aligned parallel to one another.

Surface Binding and Adhesion: The carboxyl group can deprotonate to form a carboxylate (–COO⁻), which can strongly bind to metal or metal oxide surfaces. This interaction is key for creating stable, functional coatings on various materials.

pH Responsiveness: The ionization state of the carboxylic acid is pH-dependent. This allows the properties of the self-assembled layer to be tuned by changing the pH of the surrounding environment, which can induce conformational changes in the resulting polymer, often leading to a colorimetric response.

Intermolecular Hydrogen Bonding: The ability of the –COOH group to act as both a hydrogen bond donor and acceptor is crucial for creating a stable, interconnected network of molecules at the hydrophilic interface, enhancing the robustness of the self-assembled film.

The length of the alkyl chain plays a significant role in determining the physical and chemical properties of diacetylenic fatty acids. By comparing analogues with different chain lengths, a clear structure-activity relationship emerges. A longer alkyl chain, as in nonacosadiynoic acid (C29), generally increases the contribution of van der Waals forces.

This leads to several observable effects:

Increased Packing Density: Longer chains provide stronger intermolecular attractions, leading to more condensed and tightly packed monolayers.

Enhanced Thermal Stability: The increased van der Waals interactions raise the melting point of the monomer assembly and often increase the temperature at which the polymerized film undergoes thermochromic transitions (the color change from blue to red).

Modified Film Thickness: In standing-up orientations, longer chains produce thicker films, which can be important for applications as dielectric layers or barrier coatings.

Altered Sensor Response: The environment around the polymer backbone influences its electronic structure. Changes in chain length alter this local environment, which can tune the sensitivity and selectivity of polydiacetylene-based sensors.

| Compound (Diacetylene Position) | Carbon Chain Length | Observed Property / Effect |

|---|---|---|

| 10,12-Tricosadiynoic Acid (TCDA) | 23 | Forms stable monolayers; typically lower thermochromic transition temperature compared to longer chains. |

| 10,12-Pentacosadiynoic Acid (PCDA) | 25 | Widely studied; exhibits robust polymerization and well-defined blue-to-red color transition. Considered a benchmark diacetylene. |

| 12,14-Nonacosadiynoic Acid (NCDA) | 29 | Stronger van der Waals forces lead to more highly ordered and thermally stable assemblies. Forms thicker monolayers. |

Advanced Analytical and Characterization Methodologies for 12,14 Nonacosadiynoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of 12,14-nonacosadiynoic acid and the corresponding polydiacetylenes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. nih.gov For 12,14-nonacosadiynoic acid, both ¹H NMR and ¹³C NMR provide definitive information about its carbon skeleton and the location of functional groups.

In ¹H NMR spectroscopy, the protons along the long alkyl chain would produce a series of overlapping signals in the upfield region. researchgate.net Distinct signals would be expected for the protons adjacent to the carboxylic acid group, the diacetylene unit, and the terminal methyl group.

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct resonance, allowing for unambiguous confirmation of the structure. The carbons of the carboxylic acid group and the sp-hybridized carbons of the diacetylene unit are particularly diagnostic, appearing in characteristic downfield regions of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 12,14-Nonacosadiynoic Acid

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH ₃ (C29) | ~0.88 (t) | ~14.1 |

| -(CH ₂)_n- (bulk chain) | ~1.2-1.4 (m) | ~22.7-32.0 |

| -CH ₂-COOH (C2) | ~2.35 (t) | ~34.0 |

| C OOH (C1) | ~11-12 (s, broad) | ~179.0 |

| -CH ₂-C≡ (C11, C16) | ~2.25 (t) | ~19.5 |

| -C ≡C -C ≡C - (C12, C13, C14, C15) | Not Applicable | ~65.0, ~77.0 |

Note: Predicted values are based on general chemical shift ranges for similar long-chain fatty acids and alkynes. Actual values may vary depending on the solvent and experimental conditions. (t = triplet, s = singlet, m = multiplet)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying functional groups and are particularly powerful for monitoring the 1,4-addition polymerization of diacetylene monomers into conjugated polydiacetylenes (PDAs).

For the 12,14-nonacosadiynoic acid monomer, the IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group and a broad absorption due to the O-H stretch. nih.gov The C≡C triple bonds of the diacetylene moiety typically show weak absorptions in the IR spectrum.

Upon photopolymerization, significant changes occur in both the IR and Raman spectra. Raman spectroscopy is especially sensitive to the symmetric vibrations of the newly formed conjugated backbone of the PDA. The appearance of strong bands corresponding to the C=C (ene) and C≡C (yne) stretching vibrations of the polymer backbone is a clear indication of successful polymerization. scilit.com The frequencies of these bands are sensitive to the planarity and conjugation length of the backbone, shifting during the blue-to-red color transition. nih.gov

Table 2: Characteristic IR and Raman Bands for 12,14-Nonacosadiynoic Acid and its Polydiacetylene (PDA)

| Functional Group / Vibration | Technique | Monomer Wavenumber (cm⁻¹) | Polymer (PDA) Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | IR | ~3300-2500 (broad) | ~3300-2500 (broad) | Confirms presence of carboxylic acid group. |

| C-H Stretches (Alkyl) | IR, Raman | ~2850-2960 | ~2850-2960 | Characteristic of the long hydrocarbon chain. |

| C=O Stretch (Carboxylic Acid) | IR | ~1700 | ~1700 | Confirms presence of carboxylic acid group. nih.gov |

| C≡C Stretch (Diacetylene) | Raman | ~2260 | N/A | Disappears upon polymerization. |

| C=C Stretch (PDA Backbone) | Raman | N/A | ~1450-1520 | Confirms formation of the conjugated double bond. |

| C≡C Stretch (PDA Backbone) | Raman | N/A | ~2080-2120 | Confirms formation of the conjugated triple bond. |

UV-Visible (UV-Vis) and fluorescence spectroscopy are the primary tools for characterizing the unique chromatic properties of polydiacetylenes derived from 12,14-nonacosadiynoic acid. The monomer itself does not absorb significantly in the visible region. However, upon polymerization, the resulting conjugated polymer backbone gives rise to strong electronic absorptions. nih.gov

The initial polymer exhibits a characteristic blue color, corresponding to a strong absorption maximum (λ_max) in the red region of the visible spectrum, typically around 640 nm. nih.gov This "blue phase" is generally non-fluorescent. researchgate.net When subjected to external stimuli such as heat, pH changes, or mechanical stress, the polymer backbone undergoes a conformational change. This results in a colorimetric transition to a "red phase," characterized by a new absorption maximum at a shorter wavelength, typically around 540-550 nm. nih.gov Critically, this red phase is highly fluorescent, a property that is exploited in sensing applications. nih.govresearchgate.net

Table 3: Chromatic and Spectroscopic Properties of Polydiacetylene (PDA) from 12,14-Nonacosadiynoic Acid

| PDA Phase | Visual Color | UV-Vis λ_max | Fluorescence |

| "Blue Phase" (Initial Polymer) | Blue | ~640 nm nih.gov | Non-fluorescent researchgate.net |

| "Red Phase" (Perturbed Polymer) | Red | ~540-550 nm nih.gov | Fluorescent nih.gov |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a cornerstone for the sensitive identification and quantification of fatty acids. It provides information on the molecular weight and elemental composition of the analyte. When coupled with chromatographic separation techniques, it becomes a highly specific and powerful analytical tool.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for the analysis of very-long-chain fatty acids like 12,14-nonacosadiynoic acid, often without the need for chemical derivatization. nih.govwur.nl The compound can be separated from complex mixtures using reversed-phase liquid chromatography, where it is retained on a nonpolar stationary phase (e.g., C18).

Detection is typically achieved using electrospray ionization (ESI) in negative ion mode. The carboxylic acid group is readily deprotonated, forming the [M-H]⁻ ion, which can be selectively monitored for quantification. This approach offers high sensitivity and specificity, making it suitable for analyzing samples from biological matrices. nih.govresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for fatty acid analysis. nih.gov However, due to the low volatility of long-chain carboxylic acids, a derivatization step is generally required before analysis. jfda-online.com The most common method is to convert the carboxylic acid to its more volatile fatty acid methyl ester (FAME) by reacting it with reagents like BF₃-methanol. jfda-online.com

The resulting 12,14-nonacosadiynoic acid methyl ester can then be separated from other FAMEs on a GC column based on its boiling point and polarity. mdpi.com The electron ionization (EI) mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that can be used for identification by comparison with spectral libraries. semanticscholar.org

High-Resolution Imaging and Microscopy

Advanced high-resolution imaging and microscopy techniques are indispensable for elucidating the structural and functional properties of 12,14-Nonacosadiynoic acid at the nanoscale. These methodologies provide unprecedented insights into the arrangement of molecules in self-assembled monolayers, the topography of thin films, and the morphology of resulting polymer nanostructures. Techniques such as Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), and Electron Microscopy (EM) offer complementary information, enabling a comprehensive understanding of this unique diacetylenic acid.

Scanning Tunneling Microscopy (STM) for Atomic-Scale Imaging and Manipulation

Scanning Tunneling Microscopy (STM) has proven to be a powerful tool for the direct visualization and manipulation of 12,14-Nonacosadiynoic acid monolayers at the atomic level. This technique allows for the investigation of molecular arrangement and the controlled initiation of polymerization.

Researchers have successfully prepared monomolecular layers of 10,12-nonacosadiynoic acid on graphite (B72142) substrates for STM analysis. researchgate.net These layers can be formed by transferring a thin film from a water surface to the graphite or by directly depositing a solution of the molecules onto the substrate. researchgate.net Within these monolayers, the diacetylene molecules self-assemble into highly ordered lamella structures. researchgate.net

A significant application of STM in the study of diacetylenic acids, including 10,12-nonacosadiynoic acid, is the ability to induce and control chain polymerization with nanometer precision. researchgate.netresearchgate.net By applying a pulsed bias voltage from the STM tip to specific molecular arrays within the monolayer, it is possible to create individual conjugated polymer nanowires. researchgate.net This process allows for the fabrication of polydiacetylene molecules of a desired length at precise locations. researchgate.net

The table below summarizes typical parameters used in STM-induced polymerization experiments.

| Parameter | Value | Description |

| Substrate | Highly Oriented Pyrolytic Graphite (HOPG) | Provides an atomically flat and conductive surface for STM imaging. |

| Monolayer Preparation | Langmuir-Blodgett or Drop Casting | Methods to form a self-assembled monolayer of the diacetylenic acid. |

| Imaging Mode | Constant Current | The STM tip height is adjusted to maintain a constant tunneling current, revealing the surface topography. |

| Polymerization Trigger | Pulsed Bias Voltage | A voltage pulse applied by the STM tip to initiate the polymerization of individual molecular chains. |

This capability of STM to both image the monomeric self-assembly and manipulate it to form polymeric nanostructures is crucial for the development of novel molecular electronic devices.

Atomic Force Microscopy (AFM) for Topographical and Mechanical Characterization

Atomic Force Microscopy (AFM) is a versatile technique for characterizing the surface topography and nanomechanical properties of thin films of diacetylenic acids, such as Langmuir-Blodgett (LB) films. While specific studies on 12,14-Nonacosadiynoic acid are not extensively detailed in the provided context, research on closely related compounds like 10,12-pentacosadiynoic acid provides a clear framework for the application of AFM.

AFM can be used to investigate the morphological changes that occur during the photopolymerization of diacetylenic acid monolayers. In situ AFM studies on Langmuir-Blodgett films of cadmium 10,12-pentacosadiynoate have shown that the color change associated with polymerization is accompanied by the formation of three-dimensional structures on the film's surface. researchgate.netelsevierpure.com

Furthermore, AFM is employed to assess the roughness and uniformity of these films. For instance, the average roughness of vacuum-evaporated diacetylene films has been measured to be in the nanometer range, indicating the formation of relatively smooth surfaces. acs.org The following table illustrates typical topographical data that can be obtained using AFM.

| Film Type | Thickness Range (nm) | Surface Roughness (% of thickness) | Observation |

| Vacuum Evaporated Diacetylene Film | 50 - 250 | ~10% | Suggests a three-dimensional growth mode rather than layer-by-layer. acs.org |

| Langmuir-Blodgett Film | ~2-3 (monolayer) | Varies with polymerization | Polymerization can induce changes in surface morphology and roughness. researchgate.netelsevierpure.com |

In addition to topographical imaging, AFM can probe the nanomechanical properties of these films through force spectroscopy. nih.gov This provides insights into the stability and mechanical response of the monolayer, which are critical for applications in sensors and other devices.

Electron Microscopy (e.g., TEM, SEM) for Nanostructure Visualization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are vital for visualizing the larger-scale morphology and structure of polydiacetylene materials derived from monomers like 12,14-Nonacosadiynoic acid. These methods are particularly useful for examining the structure of nanofibers and composites.

For example, SEM is used to characterize the surface morphology of electrospun nanofibrous membranes incorporating polydiacetylenes. mdpi.com These images can reveal the diameter and smoothness of the fibers, as well as the presence of any beads or defects. acs.org TEM, on the other hand, provides higher resolution images of the internal structure of these nanofibers. mdpi.com TEM analysis can confirm the dispersion of the polydiacetylene within a polymer matrix, showing areas of agglomeration or uniform distribution. mdpi.com

The table below outlines the type of information obtained from electron microscopy studies of polydiacetylene-containing nanofibers.

| Microscopy Technique | Information Obtained | Typical Observations |

| Scanning Electron Microscopy (SEM) | Fiber diameter, surface morphology, presence of beads. | Smooth fibers with diameters ranging from nanometers to micrometers; beaded fibers can indicate non-optimal electrospinning parameters. mdpi.comacs.org |

| Transmission Electron Microscopy (TEM) | Internal structure, dispersion of polydiacetylene, crystallinity. | Dark areas representing polydiacetylene can indicate its distribution within a polymer matrix; selected area electron diffraction (SAED) can provide information on the crystalline nature of the polymer. mdpi.comresearchgate.net |

These electron microscopy techniques are crucial for understanding how the processing of 12,14-Nonacosadiynoic acid into polymeric structures influences its final morphology, which in turn affects its macroscopic properties and potential applications.

Future Research Directions and Emerging Applications

Development of Advanced Materials Based on 12,14-Nonacosadiynoic Acid

The capacity of 12,14-Nonacosadiynoic acid to self-assemble and undergo topochemical polymerization into polydiacetylene (PDA) is central to its application in advanced materials. The resulting conjugated polymer exhibits unique chromogenic and fluorogenic properties, making it a highly responsive material for various technological applications.

Molecular Electronics and Nanodevices

The highly ordered, conjugated backbone of polydiacetylenes derived from long-chain diynoic acids presents intriguing possibilities for molecular electronics. Researchers are exploring the potential of these materials to function as molecular wires, transistors, and other components of nanoscale electronic devices. The ability to form stable, ultrathin films, such as Langmuir-Blodgett films, allows for the precise arrangement of molecules, a critical requirement for the fabrication of functional molecular electronic systems. The long alkyl chain of 12,14-Nonacosadiynoic acid can influence the packing and stability of these films, potentially offering advantages in device performance and longevity.

Novel Biosensing Platforms Utilizing Polydiacetylenes

One of the most promising areas of application for polydiacetylenes derived from 12,14-Nonacosadiynoic acid is in the development of novel biosensing platforms. The colorimetric and fluorescent transitions of these polymers upon exposure to external stimuli, such as changes in temperature, pH, or the binding of specific biomolecules, form the basis of these sensors.

Recent studies have shown that the properties of PDA vesicles can be tuned by altering the structure of the diacetylene monomer. For instance, longer acyl tails, such as the one present in 12,14-Nonacosadiynoic acid, generally lead to the formation of smaller and more stable vesicles. This stability is a crucial factor for the development of robust and reliable biosensors. These vesicles can be functionalized with recognition elements like antibodies, enzymes, or nucleic acids to create highly specific and sensitive detection systems for a wide range of analytes, from pathogens to biomarkers.

| Diynoic Acid Monomer | Acyl Chain Length | Resulting Vesicle Characteristics |

| 10,12-Tricosadiynoic acid (TRCDA) | C23 | Generally less stable vesicles |

| 10,12-Pentacosadiynoic acid (PCDA) | C25 | Stable vesicles |

| 12,14-Nonacosadiynoic acid | C29 | Smaller and more stable vesicles |

Biomimetic Systems and Artificial Membranes

The amphiphilic nature of 12,14-Nonacosadiynoic acid, with its hydrophilic carboxylic acid head and long hydrophobic tail, makes it an ideal candidate for the construction of biomimetic systems and artificial membranes. These structures can mimic the lipid bilayers of biological cell membranes, providing valuable models for studying membrane processes and for applications in drug delivery and encapsulation. The polymerization of 12,14-Nonacosadiynoic acid within these artificial membranes can enhance their mechanical stability and provide a mechanism for controlled release, where external stimuli can trigger a change in the membrane's permeability.

Exploration of Untapped Biological Functions and Mechanisms (non-clinical)

While the material science applications of 12,14-Nonacosadiynoic acid are a primary focus, there is a growing interest in its potential biological activities. Research into the non-clinical biological functions of this and related acetylenic fatty acids is still in its early stages but holds promise for new discoveries.

One area of investigation is the interaction of these compounds with cellular enzymes. For example, a structurally similar compound, 10,12-tricosadiynoic acid, has been shown to be a specific inhibitor of acyl-CoA oxidase-1, a key enzyme in peroxisomal fatty acid oxidation. nih.govnih.govresearchgate.net This finding suggests that other long-chain diynoic acids, including 12,14-Nonacosadiynoic acid, may also exhibit specific interactions with metabolic enzymes. Further in vitro studies are needed to explore the potential of 12,14-Nonacosadiynoic acid to modulate the activity of various enzymes and to understand the underlying mechanisms of these interactions. Such research could reveal novel biological functions and pathways influenced by this class of molecules.

Green Chemistry Approaches for Synthesis and Derivatization

The increasing demand for sustainable and environmentally friendly chemical processes is driving the development of green chemistry approaches for the synthesis and modification of compounds like 12,14-Nonacosadiynoic acid. Traditional synthetic routes for long-chain fatty acids and their subsequent polymerization can involve hazardous reagents and solvents.

Future research in this area will likely focus on several key principles of green chemistry:

Use of Renewable Feedstocks: Exploring biosynthetic pathways or utilizing renewable resources like plant oils to produce long-chain fatty acid precursors. nih.govfraunhofer.de

Solvent-Free or Greener Solvents: Developing synthetic and polymerization methods that minimize or eliminate the use of volatile and toxic organic solvents. laballey.comimpag.chadvancedsciencenews.com The use of mixed water-organic solvent systems has shown promise in enhancing the self-assembly and polymerization of diacetylene monomers, potentially reducing the reliance on purely organic media. elsevierpure.com

Catalytic Methods: Employing efficient and recyclable catalysts to improve reaction yields and reduce waste.

Energy Efficiency: Investigating polymerization techniques, such as photo-polymerization, that can be carried out under mild conditions, reducing energy consumption.

By integrating these green chemistry principles, the production and application of 12,14-Nonacosadiynoic acid-based materials can become more sustainable and economically viable.

Interdisciplinary Research Synergies and Collaborative Frameworks

The full potential of 12,14-Nonacosadiynoic acid can only be realized through strong interdisciplinary collaborations. The development of advanced materials and the exploration of novel applications require a convergence of expertise from various fields.

The fusion of chemistry, materials science, biology, and engineering is essential for designing and fabricating sophisticated devices and systems. acs.org For example, the creation of a new biosensor would involve chemists to synthesize and functionalize the diynoic acid, materials scientists to characterize the resulting polymer films or vesicles, biologists to provide the recognition elements and test the sensor's efficacy, and engineers to integrate the sensor into a practical device.

Establishing collaborative frameworks between academic research institutions, industrial partners, and government funding agencies will be crucial to foster innovation and translate fundamental discoveries into real-world applications. These synergies will accelerate the pace of research and development, paving the way for the next generation of smart materials and technologies based on 12,14-Nonacosadiynoic acid. The diverse potential applications span from biomedical diagnostics and therapeutics to environmental monitoring and nanotechnology. researchgate.netresearchgate.netnih.gov

Q & A

Q. What protocols assess the environmental impact of 12,14-Nonacosadiynoic acid in aquatic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.